Nicotinamidine, N-(3,4-dichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamidine, N-(3,4-dichlorophenyl)- is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a nicotinamidine core substituted with a 3,4-dichlorophenyl group, which imparts distinct chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamidine, N-(3,4-dichlorophenyl)- typically involves the reaction of nicotinonitriles with dichlorophenylboronic acids under Suzuki coupling conditions. The resulting dichlorophenylfurylnicotinonitriles are then treated with lithium bis(trimethylsilyl)amide, followed by deprotection and hydrogen chloride salt formation . This method allows for the precise introduction of the 3,4-dichlorophenyl group onto the nicotinamidine scaffold.
Industrial Production Methods
While specific industrial production methods for Nicotinamidine, N-(3,4-dichlorophenyl)- are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Nicotinamidine, N-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, often used to introduce new functionalities or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
Chemistry: The compound’s unique reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Medicine: The compound’s potential therapeutic effects are being explored, particularly in the development of anticancer agents.
Industry: Its chemical stability and reactivity make it suitable for use in industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Nicotinamidine, N-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors involved in cellular processes such as proliferation, apoptosis, and signal transduction. Molecular modeling studies have provided insights into its binding interactions and electronic properties, which contribute to its biological activity .
Comparison with Similar Compounds
Nicotinamidine, N-(3,4-dichlorophenyl)- can be compared with other similar compounds, such as:
N-(2,4-dichlorophenyl)nicotinamidine: This compound has a similar structure but differs in the position of the chlorine atoms on the phenyl ring, which can affect its reactivity and biological activity.
N-(3,4-dichlorobenzyl)nicotinamide: This derivative features a benzyl group instead of a phenyl group, leading to differences in its chemical and biological properties.
The uniqueness of Nicotinamidine, N-(3,4-dichlorophenyl)- lies in its specific substitution pattern, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.
Properties
CAS No. |
23557-73-5 |
---|---|
Molecular Formula |
C12H9Cl2N3 |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
N'-(3,4-dichlorophenyl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C12H9Cl2N3/c13-10-4-3-9(6-11(10)14)17-12(15)8-2-1-5-16-7-8/h1-7H,(H2,15,17) |
InChI Key |
HAICLKDNRBIGHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=NC2=CC(=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.